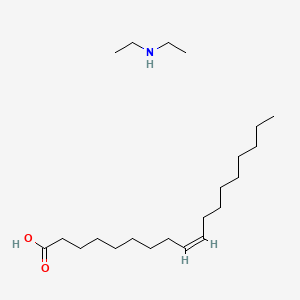
Einecs 241-242-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Platinum(II) nitrate can be synthesized through the reaction of platinum metal with concentrated nitric acid. The reaction typically occurs under controlled conditions to ensure the complete dissolution of platinum and the formation of the nitrate salt. The general reaction is as follows:
Pt+2HNO3→Pt(NO3)2+H2
Industrial Production Methods
In industrial settings, the production of Platinum(II) nitrate involves the use of high-purity platinum and nitric acid. The process is carried out in large reactors where temperature and pressure are carefully monitored to optimize yield and purity. The resulting product is then purified through crystallization and filtration techniques to obtain high-grade Platinum(II) nitrate suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Platinum(II) nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of platinum.
Reduction: It can be reduced to elemental platinum or lower oxidation states.
Substitution: It can participate in ligand exchange reactions where the nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride ions or ammonia can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Platinum complexes with different ligands, such as platinum chloride or platinum ammine complexes.
Aplicaciones Científicas De Investigación
Platinum(II) nitrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of platinum-based drugs.
Medicine: Explored for its potential in cancer treatment due to its ability to form complexes with DNA.
Mecanismo De Acción
The mechanism of action of Platinum(II) nitrate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This property is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of such adducts leads to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Platinum(IV) nitrate: Another platinum nitrate compound with a higher oxidation state.
Platinum(II) chloride: A platinum compound with chloride ligands instead of nitrate.
Platinum(II) ammine complexes: Platinum compounds with ammonia ligands.
Uniqueness
Platinum(II) nitrate is unique due to its specific oxidation state and nitrate ligands, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
17200-00-9 |
|---|---|
Fórmula molecular |
C22H45NO2 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
N-ethylethanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3/b10-9-; |
Clave InChI |
HOKMYEORIPLLGI-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCNCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.CCNCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
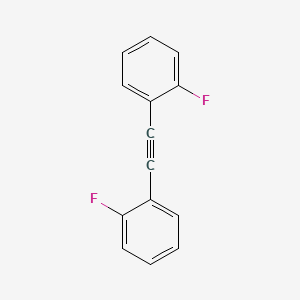
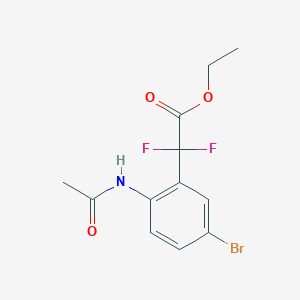
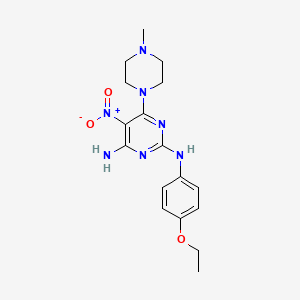
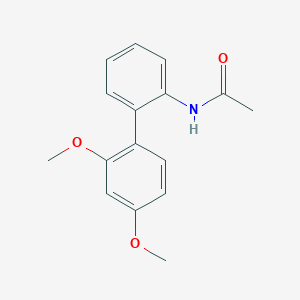
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)

![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
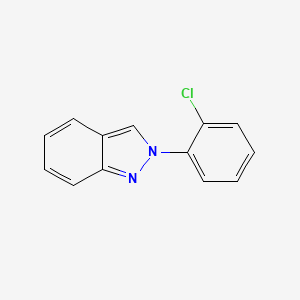
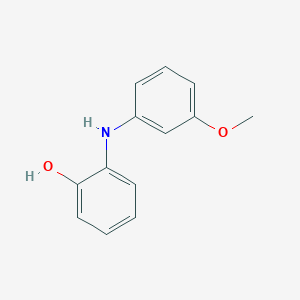
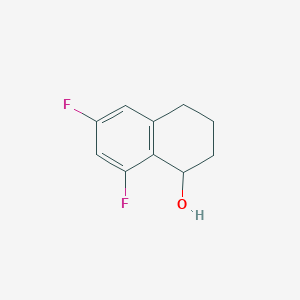

![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)

